4-Methyl-3-(trifluoromethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-3-2-9-10-4(3)5(6,7)8/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYYBIMGFACFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153085-14-4 | |
| Record name | 4-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Strategies for 4 Methyl 3 Trifluoromethyl 1h Pyrazole
De Novo Synthesis Pathways
The construction of the pyrazole (B372694) ring from acyclic precursors, known as de novo synthesis, is the most common approach for obtaining substituted pyrazoles. These methods typically involve the cyclocondensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine (B178648) derivative.
Condensation Reactions
Condensation reactions form the bedrock of pyrazole synthesis, offering a versatile and straightforward route to the heterocyclic core. The reaction involves the formation of a pyrazole ring through the reaction of a hydrazine with a compound containing two electrophilic carbon centers separated by a single carbon.
The reaction between β-alkoxyvinyl trifluoromethyl ketones and hydrazines is a well-established method for producing trifluoromethyl-substituted pyrazoles. Specifically, the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with methylhydrazine is a practical, one-step procedure that typically yields a mixture of two regioisomers: 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. acs.orggoogle.com The formation of the N-methylated isomers is a result of using methylhydrazine as the hydrazine source.
To synthesize the target compound, 4-methyl-3-(trifluoromethyl)-1H-pyrazole, a modification of the starting materials would be necessary. This would involve using hydrazine hydrate (B1144303) with a 1,3-dicarbonyl precursor that already contains the desired methyl group at the central carbon, such as 3-methyl-1,1,1-trifluoropentane-2,4-dione.
Table 1: Regioisomeric Products from the Reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and Methylhydrazine
| Reactant 1 | Reactant 2 | Product(s) | Reference |
| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole (regioisomeric mixture) | acs.org |
Ethyl 4,4,4-trifluoroacetoacetate is another common precursor for the synthesis of trifluoromethyl-substituted pyrazoles. Its reaction with methylhydrazine is primarily documented to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. researchgate.net This outcome highlights the influence of the starting material's structure on the final product, in this case leading to a pyrazolone (B3327878) derivative. The synthesis of this compound via this route would necessitate the use of a different β-ketoester, namely ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate, and hydrazine hydrate.
The condensation of arylhydrazine derivatives with ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate provides a versatile route to a variety of substituted pyrazoles. evitachem.com This reaction proceeds through a condensation followed by cyclization to afford ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates. evitachem.com The specific substitution pattern of the final product is determined by the choice of the arylhydrazine. For the synthesis of a 4-methyl substituted pyrazole, a different starting butanoate would be required.
Table 2: Representative Synthesis of a Trifluoromethyl-Substituted Pyrazole Derivative
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | (3,5-Dichlorophenyl)hydrazine | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 85% | evitachem.com |
Acid-Catalyzed Synthesis Approaches (e.g., in Fused-Ring Pyrazoles)
Acid catalysis is often employed in the synthesis of pyrazoles, particularly in the formation of fused-ring systems where the pyrazole is annulated to another ring. This approach is valuable for creating more complex, rigid molecular architectures. An example of this is the acid-catalyzed synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine. enamine.net
In this type of reaction, the acid catalyst facilitates the condensation and subsequent cyclization by activating the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine. The reaction often results in a mixture of regioisomers, and the final ratio can be influenced by factors such as the nature of the acid catalyst, the solvent, and the reaction temperature. enamine.net This strategy can be applied to the synthesis of fused pyrazoles containing the this compound moiety by selecting appropriate cyclic 1,3-diketone precursors.
Table 3: Acid-Catalyzed Synthesis of a Fused-Ring Pyrazole
| Reactant 1 | Reactant 2 | Product | Yield Range | Reference |
| 2-acetyl-1,3-indanedione | 4-trifluoromethylphenylhydrazine | 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 4–24% | enamine.net |
C-F Activation Strategies for Pyrazole Ring Formation
The synthesis of trifluoromethylated pyrazoles typically involves the use of building blocks that already contain the trifluoromethyl (CF3) group. nih.gov Strategies that rely on the activation of a carbon-fluorine (C-F) bond to facilitate the formation of the pyrazole ring itself are less common but represent an area of synthetic interest. Such approaches are challenging due to the high strength of the C-F bond. However, the development of methods for C-F bond activation is a significant goal in organic synthesis, aiming to utilize simple fluorinated precursors. chinesechemsoc.org Research in related areas has demonstrated that under specific catalytic conditions, C-F bonds can be functionalized, although direct application to the primary cyclization of the pyrazole ring containing a CF3 group is not a standard route. The predominant methods remain cyclocondensation reactions using trifluoromethylated 1,3-dicarbonyl compounds or their equivalents. nih.govsci-hub.se
Regioselective Synthesis and Isomer Control
The synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines often yields a mixture of regioisomers, which can be challenging to separate. conicet.gov.ar For 1-methyl-3-(trifluoromethyl)-1H-pyrazole, the primary regioisomeric impurity is 1-methyl-5-(trifluoromethyl)-1H-pyrazole. enamine.netthieme-connect.com Controlling the regioselectivity of the initial cyclization and developing efficient methods for separating the resulting isomers are therefore critical.
Templating Effects in Pyrazole Cyclization
The solvent environment can significantly influence the regioselectivity of pyrazole formation. Research has shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can dramatically increase the regioselectivity of the cyclization reaction. conicet.gov.ar This effect is attributed to the unique properties of these solvents, which can influence the reaction pathway, favoring the formation of one regioisomer over the other. conicet.gov.ar For instance, while the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine typically produces a mixture of isomers, the choice of solvent can alter the ratio. Highly polar protic solvents tend to favor the formation of 3-trifluoromethylpyrazoles, whereas polar aprotic solvents preferentially yield the 5-CF3-substituted isomers. researchgate.net
Boiling Point-Mediated Separation of Regioisomers
When a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole is produced, fractional distillation is an effective method for their separation on a large scale. enamine.netthieme-connect.com The separation relies on the difference in their boiling points. An analysis of the boiling point versus pressure diagrams for the isomeric mixture allows for the development of an efficient separation procedure. enamine.netacs.org This physical method is practical for obtaining both regioisomers in high purity. enamine.netthieme-connect.com
| Compound | Boiling Point (°C) at Atmospheric Pressure (Predicted/Observed) | Significance |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Lower Boiling Point | Can be separated from its 1,5-isomer via fractional distillation. enamine.netthieme-connect.com |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | Higher Boiling Point | Remains as the less volatile component during distillation. enamine.netthieme-connect.com |
Flow Reactor Methodologies for Regioselective Functionalization
Continuous flow chemistry has emerged as a powerful technology for the synthesis and functionalization of pyrazoles, offering enhanced control, safety, and scalability compared to traditional batch methods. mdpi.comnih.gov Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for achieving high regioselectivity. mdpi.commit.edu This methodology has been successfully applied to the synthesis of highly functionalized fluorinated pyrazoles by mediating diazoalkane formation and subsequent [3+2] cycloaddition in a telescoped fashion, generating products in high yields. mit.eduresearchgate.net The use of flow systems allows for heating solvents above their atmospheric boiling points and for the safe handling of potentially hazardous intermediates. mit.edu
Post-Synthetic Functionalization and Modification
After the pyrazole ring is formed and the desired regioisomer is isolated, further modifications can be made to introduce various functional groups.
Introduction of Functional Groups via Lithiation
A highly effective strategy for the functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole is through lithiation, followed by trapping with an electrophile. enamine.netthieme-connect.com This reaction is often performed in a flow reactor to ensure precise control and avoid issues like precipitation. thieme-connect.com The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole selectively occurs at the 5-position. The resulting lithiated intermediate can then be reacted with a variety of electrophiles to introduce diverse functionalities. enamine.netacs.org This method provides a practical route to a range of 5-substituted 1-methyl-3-(trifluoromethyl)-1H-pyrazoles. enamine.netthieme-connect.com
| Functional Group Introduced | Electrophile Used | Resulting Compound Class |
|---|---|---|
| Aldehyde (-CHO) | N,N-Dimethylformamide (DMF) | Pyrazole-5-carboxaldehydes enamine.net |
| Carboxylic Acid (-COOH) | Carbon Dioxide (CO2) | Pyrazole-5-carboxylic acids enamine.net |
| Boron Pinacolate (-B(pin)) | Isopropoxyboronic acid pinacol (B44631) ester | 5-(Boron pinacolate)pyrazoles enamine.net |
| Lithium Sulfinate (-SO2Li) | Sulfur Dioxide (SO2) | Lithium pyrazole-5-sulfinates enamine.net |
| Sulfonyl Chloride (-SO2Cl) | Sulfuryl Chloride (SO2Cl2) | Pyrazole-5-sulfonyl chlorides enamine.net |
Halogenation (e.g., Bromination with N-Bromosuccinimide (NBS))
Halogenation is a fundamental derivatization technique for pyrazole rings, providing a handle for further synthetic transformations. The bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole at the 4-position is efficiently achieved using N-Bromosuccinimide (NBS). This reaction is typically performed under mild conditions and provides the corresponding 4-bromopyrazoles in good yields. acs.orgnih.govthieme-connect.comtcichemicals.com The resulting 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a versatile intermediate that can be used in subsequent functionalization reactions, such as halogen-metal exchange followed by the introduction of an electrophile. thieme-connect.com
A general procedure for the bromination of 3-aryl-1H-pyrazol-5-amines with NBS has also been developed, which proceeds at room temperature and provides moderate to excellent yields of the 4-halogenated products. youtube.com While this specific example is not on the title compound, it demonstrates the utility of NBS for the halogenation of pyrazole rings under mild, metal-free conditions.
Table 1: Examples of Halogenation Reactions on Pyrazole Rings
| Starting Material | Reagent | Product | Reaction Conditions | Reference |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole | NBS | 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Mild conditions | acs.orgnih.govthieme-connect.com |
| 3-aryl-1H-pyrazol-5-amines | NBS | 4-bromo-3-aryl-1H-pyrazol-5-amines | Room temperature | youtube.com |
Substitution Reactions of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is generally considered to be a very stable substituent on an aromatic ring due to the strength of the carbon-fluorine bonds. acs.org Historically, it was believed to be largely unreactive. acs.org Direct nucleophilic or electrophilic substitution of the trifluoromethyl group on a pyrazole ring is not a commonly reported transformation under standard laboratory conditions.
Research into the reactivity of aromatic trifluoromethyl compounds has shown that transformations are possible but often require harsh conditions or specific activating groups. For instance, some trifluoromethyl-substituted arenes can undergo protolytic defluorination in superacids, leading to the formation of reactive electrophilic species that can then participate in Friedel-Crafts-type reactions. nih.gov In other aromatic systems, such as benzotrifluorides, altering the electronic properties of the ring can facilitate reactions with nucleophiles. acs.org More recent studies have explored selective C-F bond transformations, for example, in o-hydrosilyl-substituted benzotrifluorides, but these methods are not broadly applicable. researchgate.net
While these examples indicate that the C-F bonds of a trifluoromethyl group can be functionalized, general methods for the direct substitution of the trifluoromethyl group on this compound are not well-documented in the reviewed literature. The focus of derivatization of this scaffold is typically on the functionalization of the C-H or N-H bonds of the pyrazole ring itself.
Synthesis of Carboxylic Acid Derivatives (e.g., this compound-5-carboxylic acid)
The introduction of a carboxylic acid group onto the pyrazole ring is a valuable transformation, as it provides a key intermediate for the synthesis of amides, esters, and other derivatives. For the 3-(trifluoromethyl)-1H-pyrazole scaffold, the synthesis of carboxylic acid derivatives has been well-documented.
One key intermediate is 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The synthesis of this compound can be achieved through a multi-step process. A closely related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is synthesized by treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and then methyl hydrazine, followed by hydrolysis of the resulting ester with sodium hydroxide. nih.gov A similar strategy can be applied for the trifluoromethyl analogue.
Another approach involves the hydrolysis of a corresponding ester precursor. For instance, 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be prepared from its ethyl ester.
Table 2: Synthesis of Pyrazole Carboxylic Acid Derivatives
| Product | Precursor | Reagents | Key Steps | Reference |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Ethyl difluoroacetoacetate | 1. Triethyl orthoformate, Acetic anhydride2. Methyl hydrazine3. NaOH | Cyclization, Hydrolysis | nih.gov |
| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Not specified | Hydrolysis |
Synthesis of Carboxamide Derivatives (e.g., N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide)
The synthesis of carboxamide derivatives from pyrazole carboxylic acids is a widely employed strategy. A significant class of these derivatives are the N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides.
The general synthetic route involves the initial preparation of the corresponding pyrazole-4-carboxylic acid, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This carboxylic acid is then converted to its more reactive acid chloride derivative, typically using a chlorinating agent like thionyl chloride (SOCl₂). Finally, the pyrazole-4-carbonyl chloride is reacted with a substituted aminopyridine to yield the target N-(substituted pyridinyl) pyrazole carboxamide.
A variety of substituted aminopyridines can be used in the final step, allowing for the creation of a library of carboxamide derivatives. The reaction conditions are generally straightforward, and the products can be isolated and purified using standard techniques.
Table 3: Examples of Synthesized N-(substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides
| Compound | R Group (on Pyridine) | Yield | Melting Point (°C) | Reference |
| N-(Pyridin-4-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | H | 80.5% | 244-245 | |
| N-(3-Bromopyridin-4-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 3-Bromo | 69.7% | 136-138 |
Based on a comprehensive search of available scientific literature and chemical databases, the specific experimental data required to generate a detailed article on the advanced spectroscopic and structural characterization of “this compound” is not available.
While the existence of the compound is noted in chemical supplier databases, the detailed research findings for its ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, IR, Mass Spectrometry, and X-ray crystallographic analysis are not present in the accessible literature. The search results yielded information for various isomers and derivatives, but no primary source could be located that provides the specific characterization data for this compound itself.
Due to the strict requirement to focus solely on this specific compound and to provide scientifically accurate data and detailed findings, it is not possible to generate the requested article without the necessary experimental results. Creating content for the specified outline would require speculation or the use of data from related but distinct molecules, which would violate the instructions for accuracy and specificity.
Advanced Spectroscopic and Structural Characterization
X-ray Diffraction Analysis and Crystallography
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials and pharmaceutical sciences. Each polymorph, while chemically identical, possesses a distinct crystal lattice arrangement and, consequently, different physical properties.
Detailed investigations into the polymorphism of 4-Methyl-3-(trifluoromethyl)-1H-pyrazole specifically are not extensively documented in publicly available literature. However, the study of related pyrazole (B372694) derivatives indicates that the potential for polymorphism exists, driven by the molecule's capacity to form different hydrogen-bonding networks and packing arrangements. The interplay of the N-H group, the methyl substituent, and the highly polar trifluoromethyl group can give rise to various stable or metastable crystalline forms under different crystallization conditions (e.g., solvent, temperature, pressure). The characterization of potential polymorphs would typically involve techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.
Table 1: Potential Factors Influencing Polymorphism in this compound
| Factor | Description |
| Hydrogen Bonding | The N-H group can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors, leading to different supramolecular synthons (e.g., chains, dimers). |
| Crystallization Solvent | The polarity and hydrogen-bonding capability of the solvent can influence which polymorph nucleates and grows. |
| Temperature & Pressure | Thermodynamic parameters can favor different crystal packing arrangements, potentially leading to temperature- or pressure-induced phase transitions. |
| Kinetic vs. Thermodynamic Control | Rapid precipitation may yield a metastable kinetic polymorph, while slow crystallization tends to produce the more stable thermodynamic form. |
Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking, Dipole–Dipole Interactions)
The crystal structure and bulk properties of this compound are dictated by a variety of intermolecular interactions. Analysis of structurally similar pyrazole derivatives provides a framework for understanding the forces at play. imedpub.com
Hydrogen Bonding: The most significant intermolecular interaction in N-unsubstituted pyrazoles is the hydrogen bond involving the N-H group of one molecule and the sp²-hybridized nitrogen atom (N2) of an adjacent molecule. This N-H···N interaction typically leads to the formation of strong supramolecular assemblies like dimers or catemeric chains. imedpub.com
π–π Stacking: Aromatic pyrazole rings can engage in π–π stacking interactions, where the electron-rich π systems of adjacent rings align. nih.govresearchgate.net The centroid-to-centroid distance in such interactions is typically in the range of 3.6 to 3.8 Å. nih.govresearchgate.net However, in some substituted pyrazoles, distinct π–π stacking is not observed, with C-H···π interactions being more prominent. nih.gov
Dipole–Dipole Interactions: The electron-withdrawing trifluoromethyl group creates a significant dipole moment in the molecule. Consequently, dipole-dipole interactions contribute to the cohesive energy of the crystal lattice, influencing the molecule's orientation to maximize electrostatic attraction.
Table 2: Summary of Potential Intermolecular Interactions
| Interaction Type | Participating Groups | Typical Distance/Geometry | Reference Compounds |
| Hydrogen Bonding | N1-H ··· N2 | N···N distance ~2.8-3.0 Å | 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol imedpub.com |
| Weak H-Bonding | C-H ··· F-C | H···F distance ~2.7-3.0 Å | 1-[(4-Chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole nih.gov |
| π–π Stacking | Pyrazole Ring ↔ Pyrazole Ring | Centroid-Centroid ~3.6-3.8 Å | 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole nih.gov |
| Dipole-Dipole | C-CF₃, Pyrazole Ring | Dependent on crystal packing | General principle for polar molecules |
Tautomerism Investigation
For unsymmetrically substituted pyrazoles like this compound, the position of the single proton on the nitrogen atoms is not fixed, leading to a phenomenon known as annular tautomerism. researchgate.net This results in a dynamic equilibrium between two distinct tautomeric forms.
The two possible tautomers are:
This compound
4-Methyl-5-(trifluoromethyl)-1H-pyrazole
The equilibrium between these two forms is a critical aspect of the compound's chemical identity, as the tautomers can exhibit different spectroscopic signatures, reactivity, and biological activity. The position of the equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, temperature, and the physical state (solution vs. solid). fu-berlin.de
Studies on related 3(5)-substituted pyrazoles have shown that the tautomeric preference can be determined using techniques like ¹H, ¹³C, and ¹⁵N NMR spectroscopy, particularly at low temperatures to slow the rate of proton exchange. fu-berlin.de In the solid state, X-ray crystallography definitively identifies which tautomer is present in the crystal lattice. fu-berlin.de For 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally found to be more abundant in solution and is the form present in the solid state. fu-berlin.de The electronic effects of the methyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups in the target compound will dictate the relative stability of the two tautomers. The synthesis of related compounds often yields a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which are the fixed N-methylated analogues of the two possible tautomers, further highlighting the importance of this isomerism. enamine.net
Table 3: Tautomeric Forms of this compound
| Tautomer Name | Structure | Key Features |
| This compound | ![]() | The N-H proton is adjacent to the carbon bearing the methyl group. |
| 4-Methyl-5-(trifluoromethyl)-1H-pyrazole | ![]() | The N-H proton is adjacent to the carbon bearing the trifluoromethyl group. |
Computational Chemistry and Theoretical Investigations
Quantum-Chemical Calculations
Quantum-chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. For pyrazole (B372694) derivatives, these calculations can elucidate reaction mechanisms and predict the outcomes of chemical transformations.
The methylation of pyrazoles that are unsubstituted on a nitrogen atom can result in two different products, as the methyl group can attach to either of the two nitrogen atoms in the pyrazole ring. Quantum-chemical calculations are employed to predict the regioselectivity of such reactions. This is often achieved by calculating the activation energies for the different possible pathways of methylation. The pathway with the lower activation energy is the one that is kinetically favored, and therefore, the major product of the reaction can be predicted.
For pyrazole compounds, steric and electronic factors of the substituents on the pyrazole ring play a crucial role in determining the direction of methylation. The trifluoromethyl group, being a strong electron-withdrawing group, and the methyl group at the 4-position will influence the electron density at the two nitrogen atoms, thereby affecting their nucleophilicity and the regioselectivity of the methylation reaction. While specific calculations for "4-Methyl-3-(trifluoromethyl)-1H-pyrazole" are not detailed in the available literature, studies on similar pyrazole structures have shown that the use of fluorinated alcohols as solvents can significantly increase the regioselectivity of pyrazole formation, a principle that could be relevant in directing methylation. acs.orgnih.gov
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.com The reaction to form "this compound" would likely follow a similar pathway. Quantum-chemical calculations can be used to model the reaction pathway and determine the thermodynamic stability of the reactants, intermediates, transition states, and products.
By calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction, the feasibility and spontaneity of the formation of "this compound" can be assessed. A negative ΔG would indicate a spontaneous reaction under the given conditions. These energetic considerations are vital for optimizing reaction conditions to achieve higher yields. The synthesis of related trifluoromethylated pyrazoles has been reported, and it is noted that the electrophilic character of the trifluoroacetyl group can significantly influence the regiochemistry of the product. mdpi.comresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.govnih.gov It provides a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like "this compound".
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic properties that can be determined using DFT calculations. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The distribution and energies of these frontier molecular orbitals are crucial for understanding the chemical reactivity and electronic transitions of a molecule. For pyrazole derivatives, the HOMO and LUMO are typically distributed over the pyrazole ring and its substituents. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important parameter that reflects the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity. For a related pyrazole derivative, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, suggesting high electronic stability. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the chemical behavior of a molecule. These parameters provide a quantitative measure of the molecule's reactivity. ekb.eg
| Parameter | Formula | Description |
| Energy Gap (Egap) | ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large energy gap. |
| Global Softness (S) | 1/(2η) | The reciprocal of hardness, indicating the ease of electron transfer. Soft molecules are more reactive. |
These parameters are instrumental in rationalizing the reactivity and stability of "this compound" in various chemical environments.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
While no specific molecular docking studies for "this compound" have been found, studies on structurally similar pyrazole derivatives have been conducted to explore their potential as inhibitors of various enzymes. nih.govresearchgate.netnih.gov For instance, pyrazole derivatives have been docked into the active sites of proteins like cyclooxygenase-2 to assess their potential anti-inflammatory activity. researchgate.net Such studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. These computational insights are invaluable for the rational design of new and more potent therapeutic agents.
Biological Activities and Pharmacological Applications
Anti-inflammatory and Analgesic Activities
The 4-methyl-3-(trifluoromethyl)-1H-pyrazole core is also integral to compounds with potent anti-inflammatory and analgesic properties.
A prominent example of a COX-2 inhibitor containing the this compound scaffold is Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. nih.govdntb.gov.ua This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. nih.govdntb.gov.ua The discovery of COX-2 as an inducible enzyme involved in inflammation led to the development of selective inhibitors like Celecoxib, which can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. dntb.gov.ua
In addition to its well-established COX-2 inhibitory activity, Celecoxib has also been shown to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.govnih.gov Studies have demonstrated that Celecoxib can suppress the formation of 5-LOX products in ionophore A23187-activated human polymorphonuclear leukocytes with an IC50 value of approximately 8 µM. nih.gov Furthermore, it inhibited LTB4 formation in human whole blood with an IC50 of approximately 27.3 µM and showed direct inhibition of purified 5-LO with an IC50 of about 24.9 µM. nih.gov This dual inhibition of both the COX-2 and 5-LOX pathways by a derivative of this compound highlights its potential for broad anti-inflammatory activity. nih.gov
| Enzyme/System | IC50 Value |
|---|---|
| 5-LOX (human polymorphonuclear leukocytes) | ~8 µM |
| LTB4 formation (human whole blood) | ~27.3 µM |
| Purified 5-LO | ~24.9 µM |
Modulation of Inflammatory Mediators (e.g., IL-6 Reduction)
Derivatives of this compound have demonstrated potential in modulating inflammatory responses. Specifically, certain pyrazole (B372694) compounds have been shown to reduce the levels of key inflammatory mediators. nih.gov For instance, a study involving 3,5-diaryl pyrazole derivatives, synthesized from chalcones and hydrazine (B178648) hydrate (B1144303), revealed that some of these compounds could inhibit the production of Interleukin-6 (IL-6). nih.gov IL-6 is a cytokine that plays a significant role in inflammatory processes. nih.gov The inhibition of such mediators suggests that the this compound scaffold could be a valuable framework for the development of new anti-inflammatory agents. nih.gov
| Compound Class | Mediator Targeted | Effect Observed | Reference |
| 3,5-diaryl pyrazoles | Interleukin-6 (IL-6) | Inhibitory activity | nih.gov |
Antinociceptive Action through TRPV1 Receptor Blocking
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a significant target in pain management research due to its role in mediating the sensation of noxious heat and pain. nih.govnih.gov Activation of TRPV1 is linked to various chronic inflammatory pain conditions. mdpi.com Research into pyrazole-based compounds has explored their potential as TRPV1 modulators. researchgate.net Some pyrazole derivatives have been developed as TRPV1 receptor antagonists, which can block the channel and thereby produce an antinociceptive, or pain-reducing, effect. mdpi.commdpi.com This makes the this compound structure a point of interest for designing novel analgesics.
Antiviral Activity (e.g., HIV-1, Hepatitis-C Virus, Measles Virus)
The pyrazole nucleus is a versatile scaffold that has been incorporated into various compounds exhibiting a wide range of biological activities, including antiviral properties. nih.govnih.gov Pyrazole derivatives have been investigated for their efficacy against several viruses. For example, certain pyrazole nucleosides have been shown to reduce the replication of HIV-1. nih.gov Additionally, other pyrazole-based compounds have demonstrated inhibitory effects against the hepatitis C virus (HCV) and the measles virus (MV). nih.govglobalresearchonline.net The antiviral mechanism of these compounds often involves targeting viral enzymes or processes essential for replication. nih.gov
| Virus | Compound Class | Observed Effect | Reference |
| HIV-1 | Pyrazole nucleosides | Reduced multiplication | nih.gov |
| Hepatitis C Virus (HCV) | 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivatives | Blocked RNA proliferation | nih.gov |
| Measles Virus (MV) | 1-methyl-3-(trifluoromethyl)-N-[4-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide derivatives | Effective inhibitors | nih.govglobalresearchonline.net |
Antitumor/Anticancer Activity
The this compound core structure is found in various compounds that have been evaluated for their antitumor and anticancer activities. nih.govmdpi.comresearchgate.net The inclusion of a trifluoromethyl group in a molecule can enhance its pharmacological properties, such as lipophilicity, which can improve bioavailability. nih.govnih.gov Studies have shown that some pyrazole derivatives exhibit significant anticancer activity against various cancer cell lines. researchgate.netnih.govsrrjournals.com For instance, certain 1,3,5-triaryl-1H-pyrazole derivatives have demonstrated potent cytotoxicity against cancer cells with low toxicity to normal cells. researchgate.net The anticancer mechanisms of pyrazole compounds can vary, but may include the induction of apoptosis and the inhibition of cell cycle progression. srrjournals.com The promising results from these studies suggest that pyrazole derivatives are valuable candidates for further development as anticancer agents. nih.govsrrjournals.com
Tuberculostatic Activity
The pyrazole scaffold has been identified as a promising starting point for the development of new antitubercular agents. nih.gov The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel therapeutics. nih.gov Research into pyrimidinone derivatives, which can be synthesized from pyrazole precursors, has shown that these compounds can exhibit potent activity against M. tuberculosis. nih.govnih.gov The trifluoromethyl group, a key feature of this compound, is also present in some of the pyrimidinone compounds that have demonstrated anti-tubercular effects. nih.gov
Antioxidant Activity
Several studies have investigated the antioxidant properties of pyrazole derivatives. researchgate.netnih.govresearchgate.net These compounds have shown the ability to scavenge free radicals, which are implicated in a variety of diseases. The antioxidant capacity of pyrazole derivatives is often assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging assay. nih.govmdpi.com The results of these assays have indicated that certain pyrazole compounds possess significant antioxidant activity, sometimes comparable to standard antioxidants. researchgate.netnih.gov This antioxidant potential adds to the diverse pharmacological profile of the pyrazole class of compounds.
Enzyme Inhibition Studies Beyond HPPD
While pyrazole derivatives are known for their role as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) in the development of herbicides, their enzyme-inhibiting capabilities extend to other targets. nih.govresearchgate.net For example, certain pyrazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov Additionally, research has explored the potential of pyrazole compounds to inhibit other enzymes, highlighting the versatility of the pyrazole scaffold in designing targeted enzyme inhibitors for various therapeutic applications. globalresearchonline.net
Toxicity and Safety Profiles in Biological Contexts
Acute Toxicity Studies (in vivo)
Acute toxicity studies are fundamental in determining the potential dangers of a single high-dose exposure to a substance. For several pyrazole derivatives, these studies have been conducted in rodent models to establish safety parameters.
In one study, a series of 1-methyl-1H-pyrazole-5-carboxamides, which share a structural similarity to this compound, underwent acute toxicity evaluation in a rodent model. nih.govtcgls.com Despite not showing significant toxicity in standard in vitro cell assays, these compounds exhibited unexpected and striking acute toxicity in mice. nih.govtcgls.com Further investigation revealed that this in vivo toxicity was likely linked to the inhibition of mitochondrial respiration. nih.govtcgls.com
Conversely, other research on different pyrazole-based compounds has indicated a more favorable safety profile. For instance, an in vivo acute oral toxicity study of certain novel imidazole-pyrimidine derivatives showed no mortality in mice at doses up to 2000 mg/kg, suggesting a lethal dose above this level and classifying the compounds as non-toxic in that context. researchgate.net Historical studies on pyrazole and 4-methylpyrazole (B1673528) have also been conducted in mice and rats to determine their lethal doses and effects on various organs. nih.gov These studies are crucial for establishing a baseline understanding of the toxicity of the core pyrazole structure.
The objective of these acute studies is to identify a dose that causes significant adverse effects and to estimate the minimum lethal dose, providing critical information for the safe development of new chemical entities. nc3rs.org.uk
Cytotoxicity to Human Cultured Cells
The in vitro assessment of cytotoxicity against human cell lines is a primary step in evaluating a compound's potential as a therapeutic agent or its risk as a toxin. Several methyl-pyrazole derivatives have been investigated for their effects on various human cells.
Studies on methyl-pyrazole pesticides, such as tebufenpyrad (B1682729) and bixafen, have demonstrated genotoxic activity in human cell lines, including the neuroblastoma cell line SH-SY5Y and the T-cell leukemia line Jurkat. researchgate.netnih.govendsdhi.com The mechanism of this DNA damage is believed to involve oxidative stress, as evidenced by an increased production of reactive oxygen species (ROS) in Jurkat cells following exposure to these compounds. researchgate.netnih.govendsdhi.com Genotoxicity was observed at low concentrations (nanomolar range) and appeared early after treatment. researchgate.netnih.gov
However, not all pyrazole derivatives exhibit high cytotoxicity. A collection of novel trifluoromethyl phenyl derived pyrazoles were found to have low toxicity to human cultured cells while being potent inhibitors of Gram-positive bacteria. nih.gov Similarly, other pyrazole-derived hydrazones have been reported to be nontoxic to human cells at high concentrations. acs.org
The cytotoxic effects can also be highly specific to the cell type. For example, certain pyrazole derivatives showed different impacts on the viability of breast cancer cell lines MCF7 and MDA-MB-231, indicating a cell-specific mechanism of action. nih.gov In another study, new pyrazole derivatives were effective in inhibiting the growth of A549 human lung adenocarcinoma cells. mdpi.com Interestingly, the potent cytotoxicity of some 1-methyl-1H-pyrazole-5-carboxamides was only observed in respiring rat hepatocytes, again linking the toxic effect to mitochondrial respiration, a factor not always apparent in standard cytotoxicity assays. nih.govtcgls.com
Table 1: Summary of Cytotoxicity Studies on Pyrazole Derivatives
| Compound Class | Cell Line(s) | Observed Effect | Probable Mechanism | Reference(s) |
|---|---|---|---|---|
| Methyl-pyrazole pesticides | SH-SY5Y, Jurkat, ACHN, HepG2 | Genotoxicity, DNA damage | Oxidative stress, ROS production | researchgate.net, nih.gov, endsdhi.com |
| Trifluoromethyl phenyl pyrazoles | Human cultured cells | Low toxicity | Not specified | nih.gov |
| Pyrazole derivatives | MCF7, MDA-MB-231 | Cell-specific decrease in viability | Not specified | nih.gov |
| Pyrazole derivatives | A549 (lung cancer) | Inhibition of cell growth | Not specified | mdpi.com |
| 1-methyl-1H-pyrazole-5-carboxamides | Rat hepatocytes | Potent cytotoxicity | Inhibition of mitochondrial respiration | nih.gov, tcgls.com |
Resistance Development Tendency in Microorganisms
A significant challenge in the development of new antimicrobial agents is the potential for microorganisms to develop resistance. mdpi.com Pyrazole derivatives have been investigated for this tendency, with promising results.
In studies involving novel trifluoromethyl phenyl derived pyrazoles that are potent against Staphylococcus aureus and Enterococcus faecalis, multi-step resistance assays were performed. nih.gov The results showed a very low inclination for these Gram-positive bacteria to develop resistance through mutation. nih.gov This suggests that such compounds may have a durable antimicrobial effect.
The development of antimicrobial agents based on the pyrazole structure is an active area of research, with various derivatives being synthesized and tested against drug-resistant bacterial strains. acs.orgresearchgate.netnih.gov The low tendency for resistance development is a key characteristic that makes this class of compounds attractive for further investigation as potential solutions to the growing problem of antibiotic resistance. nih.gov
In Vivo Mouse Model Studies (e.g., Organ Toxicity Markers, TUNEL Assay)
To assess the safety of a compound within a whole biological system, in vivo studies in animal models are essential. These studies can reveal potential organ-specific toxicity that may not be evident from in vitro experiments.
For a specific set of potent antimicrobial pyrazole derivatives containing a trifluoromethyl phenyl group, in vivo studies in mouse models have been conducted to evaluate their safety. nih.gov These investigations revealed no harmful effects at doses up to 50 mg/kg. nih.gov The assessment included the analysis of 14 different blood plasma organ toxicity markers, which serve as indicators of the health and function of various organs. nih.gov
Furthermore, a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was performed on liver and kidney tissues from the treated mice. nih.gov The TUNEL assay is a method used to detect apoptotic cells, which are cells undergoing programmed cell death. researchgate.net The results of this assay also indicated no harmful effects on the liver and kidneys, providing strong evidence of the compounds' safety in this preclinical model. nih.gov
Applications in Advanced Materials and Other Fields
Use as Key Intermediates in Agrochemical and Medicinal Chemistry
Fluorinated pyrazoles are a significant class of compounds in the development of new agrochemicals and pharmaceuticals. researchgate.net The presence of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, binding affinity, and bioavailability. As such, 4-methyl-3-(trifluoromethyl)-1H-pyrazole serves as a crucial starting material for the synthesis of more complex, biologically active molecules. enamine.netacs.org Its structural framework is a common feature in a range of compounds designed to interact with biological systems. In medicinal chemistry, for instance, derivatives such as 1-methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide have been identified as potent inhibitors of the measles virus. nih.gov
One of the most significant applications of this pyrazole (B372694) scaffold is in the production of the pre-emergence herbicide Pyroxasulfone. epo.org The chemical structure of Pyroxasulfone, 3-{[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole, explicitly contains the 1-methyl-3-(trifluoromethyl)-1H-pyrazole core. wikipedia.orgnih.gov
The synthesis of Pyroxasulfone involves several steps where derivatives of the parent pyrazole are key intermediates. The process often starts with a precursor like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. epo.org This intermediate is then subjected to a series of reactions, including difluoromethoxylation and chlorination or bromination at the 4-position, to generate highly reactive building blocks essential for constructing the final herbicide molecule. google.comgoogle.comnih.gov
| Intermediate Compound | Role in Pyroxasulfone Synthesis | Reference |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Initial pyrazole precursor in the synthetic pathway. | epo.org |
| 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole | An intermediate that undergoes bromination to create a reactive site. | google.com |
| 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | A key functionalized intermediate used for coupling with the isoxazole moiety. | google.comnih.gov |
| 4-(Bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | An alternative halogenated intermediate for the synthesis. | google.com |
Building Blocks in Complex Molecule Synthesis
The utility of this compound extends beyond a single application. It is considered a versatile building block because its core structure can be readily functionalized. enamine.net Through targeted synthetic strategies, various functional groups such as aldehydes, carboxylic acids, boronic esters (pinacolates), and sulfonyl chlorides can be introduced onto the pyrazole ring. researchgate.netenamine.netacs.org
These functionalized derivatives serve as platforms for constructing a wide array of more complex molecules. For example, iodinated versions of the pyrazole can undergo Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds and assembling intricate molecular architectures. researchgate.net This versatility allows chemists to incorporate the trifluoromethyl-pyrazole motif into novel compounds for evaluation in drug discovery and agrochemical research. nih.gov
Reagents in Organic Reactions
In the context of organic synthesis, this compound and its derivatives primarily function as structural synthons or building blocks rather than as reagents like catalysts or ligands. Their role is to be incorporated as a core component into the final molecular structure. The pyrazole ring itself is relatively stable, but the introduction of functional groups at various positions, as described previously, allows it to become a reactive partner in subsequent chemical transformations. For instance, a lithiated derivative can react with electrophiles, or a boronic ester derivative can participate in palladium-catalyzed coupling reactions, demonstrating its utility as a reactive building block in multi-step syntheses. researchgate.netenamine.net
Potential in Materials Science
While direct applications in materials science are less common than in life sciences, the unique electronic properties of the trifluoromethyl-pyrazole moiety suggest potential uses in advanced materials. Research into related compounds has shown that trifluoromethyl-substituted pyrazole derivatives can be used to synthesize materials for optoelectronic applications. mdpi.com For example, novel 6-CF3-1H-pyrazolo[3,4-b]quinolines, which are synthesized from pyrazole precursors, have been investigated as materials for photovoltaic and electroluminescent devices. mdpi.com The trifluoromethyl group and pyrazole core in these larger, fused-ring systems influence the electronic and photophysical properties, highlighting the potential of this chemical scaffold in the development of new functional materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives?
- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. For example, triazole-pyrazole hybrids can be synthesized by reacting 3-azido-pyrazole precursors with terminal alkynes in THF/water (1:1) at 50°C for 16 h, using CuSO₄ and sodium ascorbate . Ester derivatives (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) are synthesized via nucleophilic substitution in N,N-dimethylacetamide with K₂CO₃ as a base .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can the purity and structural integrity of this compound derivatives be validated?
- Analytical Techniques :
- LC-MS : Confirm molecular weight and detect byproducts (e.g., m/z 352.74 for 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) .
- NMR : Use ¹H/¹³C NMR to verify regiochemistry (e.g., pyrazole ring substitution patterns) .
- X-ray Crystallography : Resolve ambiguous structures; e.g., 4-methyl-5-phenyl-1H-pyrazol-3-ol was structurally confirmed via single-crystal diffraction .
Q. What safety protocols are essential for handling fluorinated pyrazole derivatives?
- Hazard Mitigation :
- Storage : Store sealed at 2–8°C to prevent decomposition .
- PPE : Use nitrile gloves, goggles, and fume hoods due to toxicity (H302, H315, H319, H335 hazard codes) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .
Advanced Research Questions
Q. How do substituent variations influence the bioactivity of this compound analogs?
- SAR Insights :
- COX-2 Inhibition : In celecoxib analogs, the 3-(trifluoromethyl) group enhances selectivity, while 4-methyl substitution improves metabolic stability .
- Electron-Withdrawing Groups : Fluorine or nitro groups at the 5-position increase electrophilicity, enhancing binding to enzymatic targets (e.g., carbonic anhydrase isoforms) .
Q. What challenges arise in crystallizing fluorinated pyrazole derivatives, and how can they be addressed?
- Crystallization Issues : Fluorine’s electronegativity disrupts crystal packing, leading to low-quality diffraction.
- Solutions :
- Use high-boiling solvents (e.g., DMF) for slow evaporation.
- Employ SHELX software for refining disordered structures; SHELXL’s restraints improve convergence for trifluoromethyl groups .
Q. How can computational modeling predict the binding modes of this compound derivatives?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site).
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents .
Q. How should researchers resolve contradictory data in synthetic yields across similar pyrazole derivatives?
- Case Study : Yields for triazole-pyrazole hybrids vary (60–61%) due to steric hindrance from para-substituted aryl groups .
- Troubleshooting :
- Adjust stoichiometry (e.g., excess alkyne for low-yielding azides).
- Screen alternative catalysts (e.g., Ru-based systems for strained substrates).
Q. What strategies optimize purity in multi-step syntheses of this compound intermediates?
- Purification Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


